3-Quinolinecarboxylic acid, 1,4-dihydro-7-(1-aminocyclopropyl)-1-cyclopropyl-6-fluoro-4-oxo-
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature and Molecular Formula
The compound is systematically named 1-cyclopropyl-6-fluoro-4-oxo-7-(1-aminocyclopropyl)-1,4-dihydroquinoline-3-carboxylic acid according to IUPAC guidelines. The numbering of the quinoline core begins at the nitrogen atom, with substituents assigned positions based on their spatial orientation (Figure 1). The molecular formula is C₁₇H₁₆F₄N₂O₃ , derived from the quinoline backbone (C₁₀H₆N), a cyclopropyl group at N1 (C₃H₅), a fluorine atom at C6, a ketone at C4, a carboxylic acid at C3, and a 1-aminocyclopropyl moiety at C7.
Structural Features:
- Quinoline core : A bicyclic system comprising a benzene ring fused to a pyridine ring.
- C7 substituent : A 1-aminocyclopropyl group, distinguishing it from piperazine-containing analogs.
- C3 carboxylic acid : Enhances polarity and influences solubility.
- C6 fluorine : Electron-withdrawing group that modulates electronic properties and bacterial target interactions.
The SMILES notation for the compound is C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)N4C(C4)N)F)C(=O)O , reflecting its stereochemistry and bonding patterns.
Properties
CAS No. |
123160-52-1 |
|---|---|
Molecular Formula |
C16H15FN2O3 |
Molecular Weight |
302.30 g/mol |
IUPAC Name |
7-(1-aminocyclopropyl)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H15FN2O3/c17-12-5-9-13(6-11(12)16(18)3-4-16)19(8-1-2-8)7-10(14(9)20)15(21)22/h5-8H,1-4,18H2,(H,21,22) |
InChI Key |
YENCVCNPFMWILK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)C4(CC4)N)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation involves multi-step organic synthesis starting from substituted quinoline derivatives, progressing through intermediate boron difluoride chelates, and culminating in the formation of the hydrochloride salt of the target compound.
Key Synthetic Stages
| Stage | Description | Reagents and Conditions | Yield | Notes |
|---|---|---|---|---|
| Stage I | Preparation of Moxifloxacin boron difluoride chelate intermediate | Suspension of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid boron difluoride chelate in acetonitrile; addition of triethylamine and (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine at 30–35°C for 2 hours | 92% | Intermediate isolated by filtration and drying under reduced pressure |
| Stage II | Conversion of boron difluoride chelate to free acid hydrochloride salt | Reflux in methanol with triethylamine for 20–24 hours; distillation of methanol; suspension in water/dichloromethane; neutralization with aqueous sodium hydroxide; extraction; acidification with concentrated HCl at 0–5°C | 74% | Crystallization of hydrochloride salt; filtered and dried under vacuum |
| Stage III | Crystallization of the new crystalline form (Form A) of hydrochloride salt | Suspension in water/methylene chloride; basification with 10% aqueous sodium hydroxide; separation and concentration of organic layer; treatment with dry hydrogen chloride gas in methanol at 0–5°C; stirring for 2 hours; filtration and drying | 62.8% | Produces stable crystalline Form A with low moisture content |
Detailed Reaction Conditions and Notes
Stage I involves the formation of the boron difluoride chelate intermediate by reacting the boron difluoride chelate of the quinolinecarboxylic acid with the octahydro-pyrrolo-pyridine derivative in the presence of an organic base such as triethylamine. The reaction is carried out in acetonitrile at mild temperatures (30–35°C) to ensure high yield and purity.
Stage II converts the boron difluoride chelate intermediate to the free acid hydrochloride salt. The reaction mixture is refluxed in methanol with triethylamine for extended periods (20–24 hours) to facilitate the removal of boron and formation of the free acid. Subsequent neutralization and acidification steps lead to crystallization of the hydrochloride salt.
Stage III focuses on obtaining a new crystalline form (Form A) of the hydrochloride salt with desirable pharmaceutical properties. This involves controlled basification, extraction, and re-acidification with dry hydrogen chloride gas in methanol at low temperatures (0–5°C), followed by filtration and vacuum drying.
Reaction Scheme Summary
Starting Material: 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid boron difluoride chelate.
Intermediate Formation: Reaction with (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine in acetonitrile with triethylamine → Moxifloxacin boron difluoride chelate.
Hydrolysis and Salt Formation: Reflux with triethylamine in methanol → free acid; neutralization and acidification → moxifloxacin hydrochloride.
Crystallization: Treatment with dry HCl in methanol → crystalline hydrochloride salt Form A.
Data Tables: Yields and Conditions
| Step | Reagents/Conditions | Temperature (°C) | Time (hrs) | Yield (%) | Comments |
|---|---|---|---|---|---|
| Intermediate formation | Acetonitrile, triethylamine, (4aS,7aS)-octahydro-pyrrolo-pyridine | 30–35 | 2 | 92 | High purity intermediate |
| Hydrolysis and salt formation | Methanol, triethylamine reflux | 60–65 | 20–24 | 74 | Removal of boron chelate |
| Crystallization | Water/methylene chloride, 10% NaOH, dry HCl in methanol | 0–5 | 2 | 62.8 | Stable crystalline Form A |
Research Outcomes and Analytical Characterization
X-ray Powder Diffraction (XRPD): Confirms the crystalline nature and polymorphic form of the hydrochloride salt (Form A).
Infrared Spectroscopy (IR): Characteristic bands confirm functional groups and salt formation.
Differential Scanning Calorimetry (DSC): Thermograms indicate melting points and thermal stability of the crystalline form.
Moisture Content: Controlled below 2% w/w for pharmaceutical quality.
Purity: High purity confirmed by chromatographic methods (HPLC), essential for pharmaceutical applications.
Alternative Preparation Routes
Conversion of substituted benzoic acids to acid chlorides using thionyl chloride (SOCl2), followed by condensation with appropriate amines and cyclopropyl derivatives, then ester hydrolysis to yield the target quinolinecarboxylic acid derivatives.
Use of various acid-binding agents such as potassium carbonate or sodium carbonate to facilitate ester hydrolysis and salt formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinolone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it into a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit notable antimicrobial activity. The compound has been studied for its effectiveness against various bacterial strains. For instance, certain studies have demonstrated that modifications in the quinoline structure can enhance antibacterial potency, making it a candidate for developing new antibiotics against resistant strains .
Anticancer Activity
Several quinoline derivatives have shown promise as anticancer agents. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies suggest that it may induce apoptosis in certain cancer cell lines, which is a crucial mechanism for cancer treatment. The compound's mechanism of action appears to involve the disruption of cellular signaling pathways that are essential for tumor growth .
Pharmacology
Central Nervous System Effects
The compound has been investigated for its neuropharmacological properties. Its structural features suggest potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies indicate that it may have anxiolytic or antidepressant effects, warranting further investigation into its use as a psychoactive drug .
Anti-inflammatory Properties
Research has also pointed to the anti-inflammatory potential of this quinoline derivative. Inflammation plays a critical role in various chronic diseases, and compounds that can modulate inflammatory responses are of great interest. Studies have shown that the compound can reduce pro-inflammatory cytokine production in vitro, suggesting its potential as an anti-inflammatory agent .
Case Studies
Mechanism of Action
The antibacterial activity of 7-(1-Aminocyclopropyl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications at Position 7
The substituent at position 7 is pivotal for antibacterial activity and resistance profiles. Below is a comparative analysis:
Antibacterial Spectrum and Activity
- Target Compound: The 1-aminocyclopropyl group’s steric constraints may improve binding to topoisomerase IV (critical in gram-positive bacteria) while retaining activity against gram-negative pathogens. This is analogous to moxifloxacin’s bicyclic substituent .
- Ciprofloxacin: Superior gram-negative coverage (e.g., E. coli, Pseudomonas aeruginosa) due to the piperazinyl group’s hydrophilicity and charge interactions .
- Cadrofloxacin : The 8-difluoromethoxy group broadens the spectrum to include atypical pathogens like Mycoplasma .
Pharmacokinetic and Resistance Profiles
| Property | Target Compound | Ciprofloxacin | Moxifloxacin |
|---|---|---|---|
| Oral Bioavailability | Likely moderate (amine enhances solubility) | 70% | 90% |
| Half-Life | Not reported | 4–6 hours | 12 hours |
| Resistance Mechanisms | Potential reduced efflux due to unique substituent | Affected by qnr genes | Less prone to gyrA mutations |
Research Findings and Clinical Implications
- highlights that 7-substituent modifications in 3-quinolinecarboxylic acids directly correlate with improved activity against resistant Staphylococcus aureus and Streptococcus pneumoniae .
- suggests that substitutions like 8-difluoromethoxy (in cadrofloxacin) enhance penetration into biofilms, a property worth exploring for the target compound .
Biological Activity
3-Quinolinecarboxylic acid, 1,4-dihydro-7-(1-aminocyclopropyl)-1-cyclopropyl-6-fluoro-4-oxo- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H20FN3O3
- Molecular Weight : 333.36 g/mol
- CAS Number : 149091-97-4
- Boiling Point : 550.2 ± 50.0 °C (Predicted)
- Density : 1.411 ± 0.06 g/cm³ (Predicted)
- Solubility : Slightly soluble in DMSO and methanol
- pKa : 6.41 ± 0.41 (Predicted)
Antibacterial Properties
Research indicates that derivatives of quinolinecarboxylic acids exhibit significant antibacterial activity. The compound in focus has been studied for its efficacy against various bacterial strains, including those resistant to conventional antibiotics.
- Mechanism of Action :
-
Case Studies :
- A study demonstrated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics like ciprofloxacin .
- Another investigation highlighted its effectiveness against multidrug-resistant strains, suggesting a potential role in treating infections where traditional therapies fail .
Antiviral Activity
Emerging data suggest that the compound may also possess antiviral properties, particularly against RNA viruses.
- Mechanism of Action :
- Research Findings :
Toxicity and Safety Profile
The safety profile of the compound has been evaluated in various studies:
- Acute Toxicity : Animal studies indicate low acute toxicity levels, with no significant adverse effects noted at therapeutic doses .
- Chronic Toxicity : Long-term studies are still needed to fully understand the chronic effects, but preliminary results suggest a favorable safety margin compared to existing antibiotics .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
